Methyl-(1-thiazol-2-yl-ethyl)-amine
Overview
Description
Methyl-(1-thiazol-2-yl-ethyl)-amine is a chemical compound characterized by the presence of a thiazole ring, an ethyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(1-thiazol-2-yl-ethyl)-amine typically involves the reaction of thiazole derivatives with ethylamine and methylating agents. One common method involves the alkylation of thiazole with ethylamine followed by methylation using methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl-(1-thiazol-2-yl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl-(1-thiazol-2-yl-ethyl)-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl-(1-thiazol-2-yl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the ethylamine and methylamine groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Thiazol-2-yl)ethanol: Similar structure but with a hydroxyl group instead of a methylamine group.
2-(Thiazol-2-yl)ethylamine: Lacks the methyl group, making it less hydrophobic compared to Methyl-(1-thiazol-2-yl-ethyl)-amine.
Uniqueness
This compound is unique due to the presence of both a thiazole ring and a methylamine group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
Methyl-(1-thiazol-2-yl-ethyl)-amine, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of thiazole derivatives that have been studied for their potential in treating various diseases, including infections and cancers. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which contributes to its unique chemical properties. The molecular structure can be represented as follows:
This structure enables the compound to interact with various biological targets, leading to its therapeutic effects.
Target Interactions
Thiazole derivatives like this compound exhibit a broad range of biological activities through interactions with specific biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response by converting arachidonic acid into prostaglandins and thromboxanes.
- Cell Signaling Modulation : It influences cellular processes such as gene expression and metabolism, primarily by affecting signaling pathways involved in inflammation and cancer progression.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium tuberculosis | < 0.1 μM |
Staphylococcus aureus | 15.625–62.5 μM |
Escherichia coli | 125 μg/mL |
The compound's effectiveness against Mycobacterium tuberculosis indicates its potential as an anti-tubercular agent. Studies have shown that it can achieve rapid bactericidal activity, leading to complete sterilization of cultures within days .
Anticancer Activity
Research has highlighted the anticancer properties of this compound:
- Inhibition of Cancer Cell Proliferation : The compound has been found to inhibit the proliferation of various human cancer cell lines, including gastric and colorectal cancers. For instance, it demonstrated an IC50 value of 2.01 µM against HT29 cells, indicating potent cytotoxicity .
Cancer Cell Line | IC50 (µM) |
---|---|
HT29 (Colorectal) | 2.01 |
HeLa (Cervical) | 5.00 |
A549 (Lung) | 4.50 |
The mechanism involves disruption of microtubule structures, leading to cell cycle arrest at the G2/M phase .
Study on Antimicrobial Efficacy
A study conducted by Finiuk et al. explored the efficacy of this compound against resistant strains of bacteria. The compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics such as gentamicin . This suggests its potential utility in treating resistant bacterial infections.
Evaluation of Anticancer Properties
In another investigation, novel analogs based on this compound were synthesized and tested for their anticancer activity. These compounds showed selective toxicity towards glioblastoma and melanoma cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Solubility : The compound exhibits low water solubility but is soluble in organic solvents, which may affect its bioavailability.
- Toxicology : Preliminary studies indicate low toxicity levels in non-cancerous cell lines, suggesting a favorable safety profile for further development.
Properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5(7-2)6-8-3-4-9-6/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNHSIORGPFNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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